Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate
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Overview
Description
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” is a complex organic compound that features a combination of dodecyl, butyl, and dioxobut-2-enyl groups, along with a stannatetracosa core. This compound is likely to have unique properties due to its intricate structure, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve multiple steps, including the formation of the dodecyloxy and dioxobut-2-enyl groups, followed by their attachment to the stannatetracosa core. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such a compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions might alter the functional groups within the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.
Biology
In biology, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a drug delivery agent.
Industry
In industry, it might find applications in the production of specialty chemicals, materials science, or as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism of action for “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other stannatetracosa derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
62149-82-0 |
---|---|
Molecular Formula |
C52H96O9Sn |
Molecular Weight |
984.0 g/mol |
IUPAC Name |
4-O-[butyl-[(Z)-4-dodecoxybut-2-enoxy]-[(Z)-4-dodecoxy-4-oxobut-2-enoxy]stannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4.C16H29O3.C16H31O2.C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17;1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;1-3-4-2;/h12-13H,2-11,14H2,1H3,(H,17,18);12-13H,2-11,14-15H2,1H3;11,13H,2-10,12,14-16H2,1H3;1,3-4H2,2H3;/q;2*-1;;+3/p-1/b2*13-12-;13-11-;; |
InChI Key |
HSQLENZKDAADSB-GCOWKTODSA-M |
Isomeric SMILES |
CCCCCCCCCCCCOC/C=C\CO[Sn](CCCC)(OC/C=C\C(=O)OCCCCCCCCCCCC)OC(=O)/C=C\C(=O)OCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOCC=CCO[Sn](CCCC)(OCC=CC(=O)OCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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